molecular formula C13H13N3O6S2 B2555250 [2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate CAS No. 338794-40-4

[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate

Cat. No.: B2555250
CAS No.: 338794-40-4
M. Wt: 371.38
InChI Key: BEEMPBXRDQTUHL-UHFFFAOYSA-N
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Description

[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate is a complex organic compound with the molecular formula C13H13N3O6S2. This compound features a thiophene ring substituted with a nitrophenyl carbamoyl group and a dimethylsulfamate group. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then functionalized with a nitrophenyl carbamoyl group and a dimethylsulfamate group through nucleophilic substitution reactions. The reaction conditions often require the use of bases such as triethylamine (TEA) and solvents like tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or sulfamate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfamate group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of [2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    [4-nitrophenyl)carbamoyl]thiophen-2-yl] N,N-dimethylsulfamate: Similar structure but with a different position of the thiophene ring substitution.

    [2-[(4-nitrophenyl)carbamoyl]furan-3-yl] N,N-dimethylsulfamate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of [2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate lies in its specific substitution pattern and the presence of both a nitrophenyl carbamoyl group and a dimethylsulfamate group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

IUPAC Name

[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S2/c1-15(2)24(20,21)22-11-7-8-23-12(11)13(17)14-9-3-5-10(6-4-9)16(18)19/h3-8H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEMPBXRDQTUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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